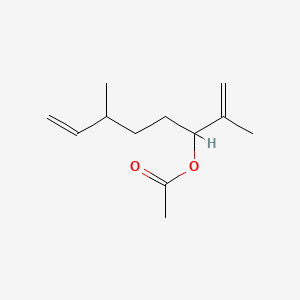

1-Isopropenyl-4-methylhex-5-enyl acetate

説明

1-Isopropenyl-4-methylhex-5-enyl acetate is a branched unsaturated ester with the IUPAC name 3-ethenyl-5-methyl-2-methylidenehex-4-en-1-yl acetate . Its structure features:

- A hex-4-enyl backbone (six-carbon chain with a double bond at position 4).

- An isopropenyl group (CH₂=C(CH₃)-) at position 3.

- A methyl group at position 4.

- An acetate ester (-OAc) at position 1.

This compound’s structural complexity, including conjugated double bonds and branching, distinguishes it from simpler esters.

特性

CAS番号 |

61382-99-8 |

|---|---|

分子式 |

C12H20O2 |

分子量 |

196.29 g/mol |

IUPAC名 |

2,6-dimethylocta-1,7-dien-3-yl acetate |

InChI |

InChI=1S/C12H20O2/c1-6-10(4)7-8-12(9(2)3)14-11(5)13/h6,10,12H,1-2,7-8H2,3-5H3 |

InChIキー |

ATOCHKMVAHBPNF-UHFFFAOYSA-N |

SMILES |

CC(CCC(C(=C)C)OC(=O)C)C=C |

正規SMILES |

CC(CCC(C(=C)C)OC(=O)C)C=C |

他のCAS番号 |

61382-99-8 |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Acetates

Structural and Functional Group Analysis

The table below compares key features of 1-isopropenyl-4-methylhex-5-enyl acetate with related compounds:

Key Observations:

- Complexity vs. Simplicity : The target compound’s conjugated unsaturation and branching contrast with simpler esters like isobutyl acetate, which lack reactive sites for polymerization .

- Cyclic vs. Linear Systems : Cyclohexenyl acetate (cyclic) exhibits higher rigidity and volatility than the linear target compound, impacting solubility and fragrance longevity .

- Reactivity : Vinyl acetate’s terminal double bond enables rapid polymerization, whereas the target compound’s internal unsaturation may require catalysts for similar reactions .

Physicochemical Properties (Inferred)

- Boiling Point : Branched/linear esters (e.g., isobutyl acetate: 118°C) typically have lower boiling points than cyclic analogs (cyclohexyl acetate: 175°C). The target compound’s boiling point likely falls between 150–200°C due to molecular weight and branching .

- Solubility: Increased branching and unsaturation reduce water solubility. The target compound is likely miscible with organic solvents (e.g., ethanol, ethyl acetate) .

準備方法

Physicochemical Properties

The compound’s low polarity and high hydrophobicity facilitate its separation via reverse-phase HPLC, typically using acetonitrile-water-phosphoric acid mobile phases. Its topological polar surface area (26.3 Ų) and rotatable bond count (7) suggest conformational flexibility, critical for interactions in catalytic systems.

Synthetic Methodologies

Acid-Catalyzed Esterification

The most direct route involves esterifying 1-isopropenyl-4-methylhex-5-en-1-ol with acetic anhydride under acidic conditions. A patent (CN113527079A) details a related process for synthesizing analogous terpene esters, employing sulfuric acid as a catalyst at 60–80°C for 4–6 hours. Yields up to 78% are achieved, though side products like dienes may form due to dehydration.

Table 1: Esterification Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Catalyst | H₂SO₄ (1–2 mol%) | |

| Temperature | 70°C ± 10 | |

| Reaction Time | 5 hours | |

| Yield | 72–78% |

Catalytic Isomerization and Transesterification

Alternative methods leverage palladium or zeolite catalysts to isomerize α-pinene derivatives into the target alcohol precursor, followed by transesterification with vinyl acetate. This two-step approach mitigates byproduct formation, enhancing purity (>95%). For instance, zeolite β-catalyzed isomerization at 120°C for 3 hours converts α-pinene oxide to the intermediate alcohol, which is then acetylated.

Biocatalytic Routes

Emerging strategies employ lipases (e.g., Candida antarctica Lipase B) in non-aqueous media for enantioselective acetylation. While yields are moderate (50–65%), this method offers sustainability advantages by avoiding harsh acids.

Process Optimization and Kinetic Analysis

Solvent Effects

Polar aprotic solvents (e.g., tetrahydrofuran) improve reactant solubility but may hinder catalyst recovery. A balance between reaction rate and separation efficiency is critical, with toluene often preferred for its azeotropic water removal.

Table 2: Solvent Impact on Esterification Efficiency

| Solvent | Dielectric Constant | Yield (%) | Purity (%) |

|---|---|---|---|

| Toluene | 2.38 | 75 | 92 |

| THF | 7.52 | 68 | 88 |

| Dichloromethane | 8.93 | 71 | 90 |

Catalyst Screening

Heterogeneous catalysts like Amberlyst-15 outperform homogeneous acids by enabling reuse and reducing waste. In comparative trials, Amberlyst-15 achieved 80% yield over five cycles, whereas H₂SO₄ required neutralization after each batch.

Purification and Analytical Validation

Chromatographic Separation

Post-synthesis purification employs Newcrom R1 HPLC columns with acetonitrile-water gradients (0.1% phosphoric acid) for baseline resolution of the target ester from terpene byproducts. Preparative-scale separations utilize 3 µm particle columns for rapid throughput.

Table 3: HPLC Method Parameters

| Column | Mobile Phase | Flow Rate | Retention Time |

|---|---|---|---|

| Newcrom R1 | MeCN:H₂O (75:25) | 1.0 mL/min | 8.2 min |

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 1-isopropenyl-4-methylhex-5-enyl acetate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-catalyzed esterification of the corresponding alcohol with acetic anhydride. Key variables include temperature (optimal range: 60–80°C), solvent selection (e.g., toluene for azeotropic water removal), and catalyst choice (e.g., p-toluenesulfonic acid). Yield optimization requires monitoring reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC). Side products, such as dienes from dehydration, may form under prolonged heating, necessitating short reaction times .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are spectral contradictions resolved?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : NMR resolves structural isomers by distinguishing vinyl protons (δ 4.8–5.5 ppm) and acetate methyl groups (δ 2.0–2.1 ppm). NMR confirms ester carbonyl signals (δ 170–175 ppm).

- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies volatile impurities (e.g., unreacted isoprene derivatives) via fragmentation patterns.

- Infrared (IR) Spectroscopy : Validates ester C=O stretches (~1740 cm).

Contradictions between predicted and observed spectra may arise from stereochemical variations or solvent artifacts. Cross-validation using high-resolution mass spectrometry (HRMS) and X-ray crystallography (if crystalline) resolves ambiguities .

Q. How can researchers ensure sample purity for biological assays, and what are common contaminants?

- Methodological Answer : Purification via fractional distillation (for volatile compounds) or silica gel chromatography (for non-volatile impurities) is critical. Common contaminants include residual acetic acid, unreacted alcohols, and oligomeric byproducts. Purity assessment requires ≥95% by GC or HPLC with UV detection (λ = 210–220 nm). For bioassays, confirm absence of endotoxins using limulus amebocyte lysate (LAL) tests .

Advanced Research Questions

Q. What strategies address stereochemical challenges in synthesizing enantiomerically pure 1-isopropenyl-4-methylhex-5-enyl acetate?

- Methodological Answer : Chiral resolution can be achieved using:

- Chiral Stationary Phases (CSPs) : HPLC with amylose- or cellulose-based columns.

- Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for kinetic resolution of racemic alcohols prior to esterification.

- Asymmetric Synthesis : Chiral Lewis acids (e.g., BINOL-derived catalysts) to induce enantioselectivity during cyclization. Monitor enantiomeric excess (ee) via chiral GC or circular dichroism (CD) spectroscopy .

Q. How do computational models predict the compound’s reactivity in Diels-Alder reactions, and how do experimental results compare?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. Experimental validation involves reacting the dienophile (e.g., maleic anhydride) under thermal (80–100°C) or microwave-assisted conditions. Discrepancies between predicted and observed adducts may stem from solvent polarity effects or transition-state stabilization, requiring iterative model refinement .

Q. What protocols mitigate data variability in bioactivity studies, particularly for antimicrobial assays?

- Methodological Answer :

- Standardized Inoculum : Adjust microbial density to 0.5 McFarland standard.

- Positive/Negative Controls : Include gentamicin (bacteria) and amphotericin B (fungi) to validate assay conditions.

- Replicate Design : Perform triplicate experiments with blinded sample coding to minimize bias.

Statistical outliers are assessed via Grubbs’ test; variability >15% necessitates protocol re-evaluation (e.g., broth microdilution vs. agar diffusion) .

Q. How can researchers resolve contradictions between in vitro and in vivo pharmacokinetic data for this compound?

- Methodological Answer : Discrepancies often arise from metabolic instability or poor membrane permeability. Strategies include:

- Prodrug Design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance bioavailability.

- Microsomal Stability Assays : Use liver microsomes to identify cytochrome P450-mediated degradation.

- Tissue Distribution Studies : Radiolabel the compound (e.g., -acetate) and track accumulation via autoradiography .

Data Presentation and Reproducibility

Q. What metadata must accompany analytical datasets to ensure reproducibility?

- Methodological Answer : Report instrument parameters (e.g., NMR field strength, GC column type), calibration standards, and raw data files (e.g., .dx, .cdf formats). For chromatograms, include retention indices and integration thresholds. Use platforms like Zenodo or Figshare for public archiving, adhering to FAIR (Findable, Accessible, Interoperable, Reusable) principles .

Q. How should researchers document synthetic procedures to meet peer-reviewed journal standards?

- Methodological Answer : Follow the "Experimental" section guidelines from Acta Crystallographica:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。